molecular formula C12H19N5O B2592933 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine CAS No. 1264089-92-0

4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine

Cat. No.: B2592933
CAS No.: 1264089-92-0
M. Wt: 249.318
InChI Key: BLXRSUWLDAYMPT-UHFFFAOYSA-N
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Description

4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound features a central 2,4-disubstituted pyrimidine core, a common scaffold in the design of biologically active molecules. The structure incorporates a morpholine ring at the 2-position and a piperazine group at the 4-position of the pyrimidine, providing a versatile handle for further synthetic modification and optimization . This compound serves as a valuable building block, or pharmacophore, in scientific research. Its primary research value lies in its potential as a precursor for the synthesis of more complex molecules that act as kinase inhibitors or receptor modulators . Kinase inhibitors are a major focus in the development of targeted therapies for diseases such as cancer. The piperazine moiety, in particular, is known to contribute to favorable physicochemical properties and can enhance binding affinity to biological targets . Researchers utilize this scaffold to explore structure-activity relationships (SAR) and to develop novel therapeutic agents with potential applications in oncology and other disease areas . Applications: • Medicinal Chemistry: Serves as a core template for the design and synthesis of novel small-molecule libraries for high-throughput screening . • Kinase Research: Used as a starting material in the development of potential kinase inhibitors due to its ability to fit into the ATP-binding pocket of various kinases . • Chemical Biology: Acts as a probe to investigate enzyme mechanisms and cellular signaling pathways . Handling and Safety: This product is intended for research purposes only in a laboratory setting. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and employ appropriate personal protective equipment (PPE).

Properties

IUPAC Name

4-(4-piperazin-1-ylpyrimidin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-2-14-12(17-7-9-18-10-8-17)15-11(1)16-5-3-13-4-6-16/h1-2,13H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXRSUWLDAYMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine typically involves the reaction of piperazine with a pyrimidine derivative under controlled conditions. One common method involves the use of a pyrimidine-2-yl chloride, which reacts with piperazine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under mild heating.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(4-(piperazin-1-yl)pyrimidin-2-yl)morpholine has been investigated for its potential as a therapeutic agent. Research indicates that it may act as a ligand in receptor binding studies, influencing various biochemical pathways by modulating enzyme or receptor activity. Such interactions are crucial for developing drugs targeting specific diseases, including cancer and neurological disorders .

Studies have demonstrated that this compound exhibits significant biological activity, including:

  • Antimicrobial Effects: It has shown promise in inhibiting the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties: The compound has been evaluated for its ability to inhibit cancer cell proliferation through specific pathways, such as the PI3K/Akt signaling pathway, which is often deregulated in tumors .

Pharmacological Studies

4-(4-(piperazin-1-yl)pyrimidin-2-yl)morpholine has been used in pharmacological studies to explore its effects on various receptors and enzymes. For instance, it has been studied as an inhibitor of tyrosinase, an enzyme involved in melanin production, which could lead to applications in treating hyperpigmentation disorders .

Case Study 1: Tyrosinase Inhibition

A study focused on the design and synthesis of compounds related to 4-(4-(piperazin-1-yl)pyrimidin-2-yl)morpholine evaluated their inhibitory effects on Agaricus bisporus tyrosinase. The results indicated that certain derivatives exhibited competitive inhibition, suggesting potential applications in cosmetic formulations aimed at reducing skin pigmentation .

Case Study 2: Anticancer Activity

Research published in the journal Nature highlighted the compound's efficacy against cancer cell lines. It was found to induce apoptosis in specific cancer cells by modulating signaling pathways linked to cell survival and proliferation .

Synthesis and Mechanism of Action

The synthesis of 4-(4-(piperazin-1-yl)pyrimidin-2-yl)morpholine typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity. The mechanism of action generally involves binding to specific receptors or enzymes, leading to modulation of their activity and subsequent biological effects.

Mechanism of Action

The mechanism of action of 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine and related compounds:

Compound Name / ID Key Structural Features Biological Activity / Application Synthesis Method Source (Evidence ID)
4-(4-(6-Bromo-7-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)phenyl)morpholine (10a) Bromo-substituted imidazopyridine core with morpholine and piperazine groups Kinase inhibitor (e.g., mTOR/PI3K) SNAr reaction with Na2S2O4 reduction
4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (75) Difluoropiperidine and pyridinyl substituents on pyrimidine; morpholine-piperazine link Fast-acting antimalarial (IC50 < 50 nM) Suzuki-Miyaura coupling
2-((4-tert-butylpiperazin-1-yl)methyl)-5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine (37) Pyrazolopyrimidine core with tert-butylpiperazine and indole substituents Anticancer (targeting Aurora kinases) Reductive amination with NaBH(OAc)3
4-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine Thienopyrimidine core with methanesulfonyl-piperazine and morpholine Antiproliferative (EGFR inhibition) Buchwald-Hartwig amination
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Simplified pyrimidine with piperidine and methyl groups Structural model for crystallography Direct nucleophilic substitution

Structural and Functional Analysis

  • Core Heterocycle : While the parent compound uses a pyrimidine core, analogs like 10a () and 75 () incorporate imidazopyridine or pyrazolopyrimidine cores, respectively. These modifications enhance binding affinity to specific targets (e.g., kinases vs. malaria parasites).
  • Substituent Effects : The presence of methanesulfonyl-piperazine in improves solubility and metabolic stability compared to unmodified piperazine. Conversely, difluoropiperidine in introduces conformational rigidity, critical for antimalarial potency.
  • Biological Activity: The thienopyrimidine derivative in shows superior EGFR inhibition (IC50 ~10 nM) compared to pyrimidine-based analogs, likely due to increased π-stacking interactions.

Biological Activity

4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables that illustrate its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a morpholine ring, a pyrimidine moiety, and a piperazine unit. Its molecular formula is C19H23F2N5OC_{19}H_{23}F_2N_5O with a molecular weight of 375.4 g/mol. The specific arrangement of these functional groups contributes to its biological activity by influencing its interactions with biological targets.

The mechanism of action for 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine involves binding to specific receptors or enzymes, thereby modulating their activity. This modulation can lead to significant biological effects, such as inhibition or activation of target pathways relevant in disease processes.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, certain analogs were found to exhibit IC50 values in the low micromolar range against specific cancer types, indicating potent anticancer properties .
  • Antimicrobial Effects :
    • The compound has shown promise as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Enzyme Inhibition :
    • It has been investigated for its ability to inhibit enzymes such as tyrosinase, which is crucial in melanin production. Compounds derived from this structure have been reported to exhibit competitive inhibition with low cytotoxicity .

Case Studies

Several case studies highlight the efficacy of 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine:

  • Case Study 1 : A study on the inhibition of tyrosinase showed that specific derivatives significantly lowered enzyme activity with IC50 values ranging from 10 to 40 μM, demonstrating potential for treating hyperpigmentation disorders .
  • Case Study 2 : In vitro tests on cancer cell lines revealed that certain morpholine derivatives could reduce cell viability by over 70% at concentrations less than 20 μM, indicating strong anticancer potential .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (μM)Reference
AnticancerVarious Cancer Cell Lines10 - 40
AntimicrobialBacterial Strains<20
Enzyme InhibitionTyrosinase10 - 40

Table 2: Structural Analog Comparison

Compound NameStructural FeaturesUnique Aspects
4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-yl)morpholineTriazole ring instead of difluorophenylDifferent biological activities due to triazole presence
7-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]butoxy}-2 oxo-3,4-dihydroquinolinQuinoline coreDistinct pharmacological profile due to quinoline structure

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving morpholine and substituted pyrimidine intermediates. For example, derivatives with piperazine and pyrimidine motifs are often synthesized using reflux conditions in ethanol, with morpholine and formaldehyde as key reagents. Purification typically involves crystallization or column chromatography, yielding products with >95% purity (as validated by HPLC) . Variations in substituents (e.g., nitro or trifluoromethyl groups) may require adjusted stoichiometry or reaction times .

Q. How are NMR and mass spectrometry (MS) utilized to confirm the structure of this compound?

  • Methodological Answer : 1H^1H-NMR and 13C^{13}C-NMR are critical for verifying hydrogen and carbon environments, respectively. For instance, aromatic protons in the pyrimidine ring typically appear as doublets between δ 8.0–8.5 ppm, while morpholine protons resonate as multiplet signals near δ 3.6–3.8 ppm. ESI-MS provides molecular weight confirmation, with calculated and observed values differing by <2 ppm . IR spectroscopy further identifies functional groups, such as carbonyl (C=O) stretches near 1650–1700 cm1^{-1} .

Q. What are common impurities encountered during synthesis, and how are they identified?

  • Methodological Answer : Impurities often arise from incomplete substitution or side reactions (e.g., chlorinated byproducts). High-resolution LC-MS and comparative HPLC retention times against reference standards (e.g., Impurity B or C) are used for detection. For example, dihydrochloride salts of byproducts may require ion-pair chromatography for separation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and torsion angles. For example, triclinic crystal systems (space group P1P1) with unit cell parameters a=8.9168A˚,b=10.7106A˚a = 8.9168 \, \text{Å}, b = 10.7106 \, \text{Å}, and α=73.489\alpha = 73.489^\circ have been reported for morpholine-containing analogs. Disorder in piperazine rings or solvent molecules can be modeled using refinement tools like SHELXL . Data-to-parameter ratios >14:1 ensure reliable structural resolution .

Q. What strategies optimize bioactivity in derivatives targeting kinase inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide substituent selection. For instance, adding a trifluoromethyl group enhances lipophilicity and metabolic stability, improving pharmacokinetic profiles . Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to kinase active sites, with pyrimidine-morpholine scaffolds showing high complementarity to ATP-binding pockets .

Q. How do conflicting solubility or stability data from different studies arise, and how are they resolved?

  • Methodological Answer : Discrepancies often stem from solvent polarity or pH variations. For example, aqueous solubility may decrease in acidic conditions due to protonation of the piperazine nitrogen. Stability studies under accelerated conditions (40°C/75% RH) with UPLC-MS monitoring can identify degradation pathways (e.g., oxidation of morpholine rings) .

Q. What experimental designs are recommended for assessing in vitro cytotoxicity of derivatives?

  • Methodological Answer : Use standardized assays like MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or MCF-7). IC50_{50} values should be calculated using dose-response curves (4-parameter logistic model). Include positive controls (e.g., doxorubicin) and validate results with triplicate technical replicates. Synergy studies (e.g., Chou-Talalay method) assess combinatorial effects with existing drugs .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of morpholine rings .
  • Characterization : Combine multiple techniques (e.g., NMR, MS, XRD) to address structural complexity .
  • Data Interpretation : Use computational tools (Gaussian for DFT, PyMOL for visualization) to correlate experimental and theoretical results .

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